Thymidine, 2',3'-didehydro-3'-deoxy-3'-fluoro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

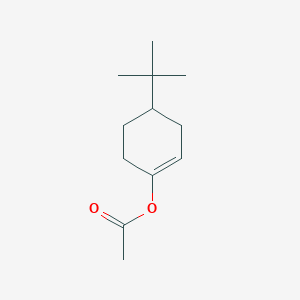

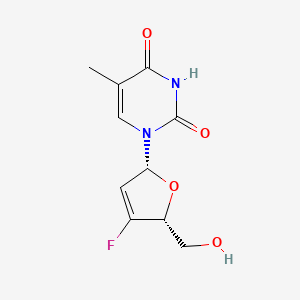

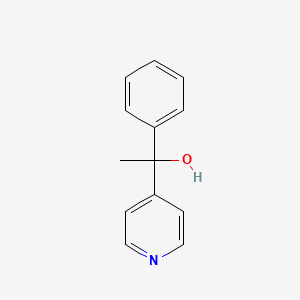

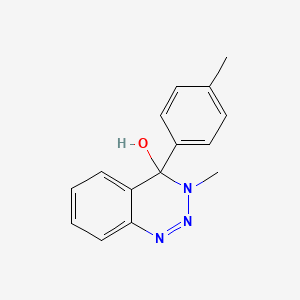

Thymidine, 2’,3’-didehydro-3’-deoxy-3’-fluoro- is a synthetic nucleoside analog. It is structurally similar to thymidine, a natural nucleoside found in DNA, but with modifications that enhance its antiviral properties. This compound has been studied primarily for its potential use as a nucleoside reverse transcriptase inhibitor (NRTI) in the treatment of viral infections, particularly HIV.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thymidine, 2’,3’-didehydro-3’-deoxy-3’-fluoro- typically involves multiple steps, starting from thymidineOne common method involves the use of nucleophilic substitution reactions, where a fluorine source such as diethylaminosulfur trifluoride (DAST) is used to replace the hydroxyl group .

Industrial Production Methods: Industrial production of this compound often employs automated synthesis modules to ensure high yield and purity. The process involves protecting group strategies to prevent unwanted reactions and the use of high-performance liquid chromatography (HPLC) for purification .

Types of Reactions:

Oxidation: Thymidine, 2’,3’-didehydro-3’-deoxy-3’-fluoro- can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination.

Major Products: The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can yield various nucleoside analogs depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, thymidine, 2’,3’-didehydro-3’-deoxy-3’-fluoro- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is used to study DNA synthesis and repair mechanisms. Its incorporation into DNA can help elucidate the roles of various enzymes involved in these processes.

Medicine: Medically, thymidine, 2’,3’-didehydro-3’-deoxy-3’-fluoro- has been investigated as an antiviral agent, particularly against HIV. It acts as a nucleoside reverse transcriptase inhibitor, preventing the replication of the virus .

Industry: In the pharmaceutical industry, this compound is used in the development of antiviral drugs. Its unique properties make it a valuable candidate for drug design and development.

Mechanism of Action

Thymidine, 2’,3’-didehydro-3’-deoxy-3’-fluoro- exerts its effects by inhibiting the enzyme reverse transcriptase, which is essential for the replication of retroviruses like HIV. The compound is incorporated into the viral DNA during replication, causing premature termination of the DNA chain. This prevents the virus from multiplying and spreading .

Molecular Targets and Pathways:

Reverse Transcriptase: The primary target of this compound.

DNA Polymerase: It can also affect human mitochondrial DNA polymerase, leading to potential toxicity.

Comparison with Similar Compounds

3’-Fluoro-3’-deoxythymidine (FLT): Another thymidine analog with similar antiviral properties but higher toxicity.

2’,3’-Didehydro-2’,3’-dideoxythymidine (d4T): A related compound used in HIV treatment but with different toxicity profiles.

Uniqueness: Thymidine, 2’,3’-didehydro-3’-deoxy-3’-fluoro- is unique due to its specific modifications, which provide a balance between antiviral efficacy and reduced toxicity compared to other analogs. Its fluorine atom at the 3’ position and the absence of a hydroxyl group at the 2’ position contribute to its distinct properties .

Properties

CAS No. |

121354-03-8 |

|---|---|

Molecular Formula |

C10H11FN2O4 |

Molecular Weight |

242.20 g/mol |

IUPAC Name |

1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H11FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h2-3,7-8,14H,4H2,1H3,(H,12,15,16)/t7-,8-/m1/s1 |

InChI Key |

HOHBSAVNJFQWMJ-HTQZYQBOSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C=C([C@H](O2)CO)F |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C=C(C(O2)CO)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e][1]benzazecin-11-ol](/img/structure/B12796790.png)